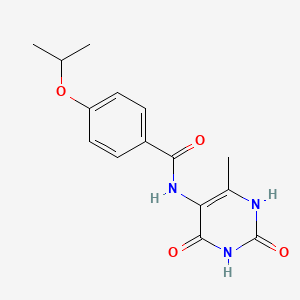![molecular formula C15H11ClN2OS B5801684 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a synthetic compound that belongs to the family of benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has found potential applications in various scientific research fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an anti-inflammatory agent. In material science, this compound has been studied for its potential as a fluorescent probe. It has been shown to exhibit strong fluorescence properties, making it useful for various imaging applications. In environmental science, this compound has been studied for its potential as a sensor for heavy metal ions. It has been shown to selectively detect mercury ions in water samples.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models. This compound has also been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits strong fluorescence properties, making it useful for various imaging applications. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous environments. This compound also has limited stability, which can affect its use in long-term experiments.
Direcciones Futuras
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to explore its potential as a fluorescent probe for various imaging applications. Additionally, further research is needed to optimize the synthesis method of this compound and improve its stability and solubility. Finally, this compound can be further studied for its potential as a sensor for heavy metal ions in environmental samples.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. It has been studied for its potential as an anti-cancer and anti-inflammatory agent, a fluorescent probe, and a sensor for heavy metal ions. This compound exhibits strong fluorescence properties and low toxicity in animal models. However, it has limited stability and solubility, which can affect its use in long-term experiments. Further research is needed to optimize the synthesis method of this compound and explore its potential in various applications.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide involves the reaction of 2-chloroaniline with 2-mercaptobenzothiazole in the presence of acetic anhydride. The reaction yields this compound, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-13-8-10(6-7-11(13)16)15-18-12-4-2-3-5-14(12)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIOFJKOCPNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)

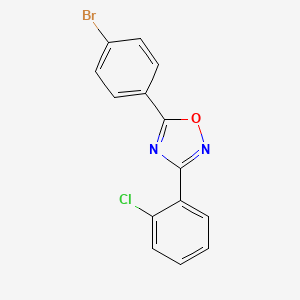
![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)

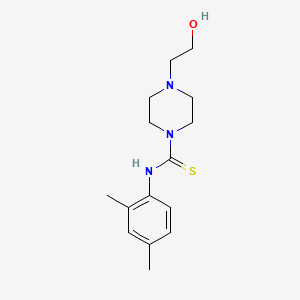
![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)
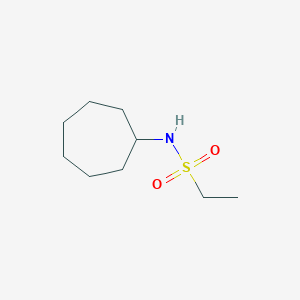
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)

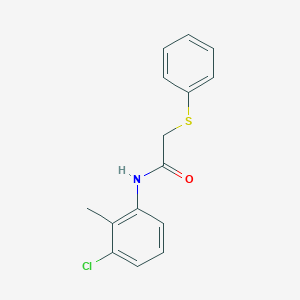
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)
